molecular formula C22H19NO6 B2678660 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 2034277-06-8

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2678660
CAS RN: 2034277-06-8
M. Wt: 393.395
InChI Key: BPQNJMVYGMJIEC-UHFFFAOYSA-N
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Description

“N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest due to their biological activities. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring by proton quantum tunneling, which has fewer side reactions and high yield .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been studied using various spectroscopic techniques. For example, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been used to elucidate the chemical structure of these compounds . The molecular geometry, bond lengths, and regions of nucleophilic and electrophilic attack can be determined through these studies .


Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. For instance, a [2+2] annulation of DMF with an aryne followed by a trapping with a sulfur ylide enables the synthesis of a broad range of 2-aroyl benzofurans .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including the one , have shown strong anti-tumor activities . For example, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Activity

Benzofuran derivatives have also been found to have antibacterial properties . The structure of the benzofuran ring plays a crucial role in this activity, with certain substituents enhancing the antibacterial effect .

Anti-Oxidative Activity

These compounds have been found to exhibit anti-oxidative activities . This makes them potential candidates for the development of drugs aimed at conditions caused by oxidative stress.

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For instance, a novel macrocyclic benzofuran compound has been discovered with anti-hepatitis C virus activity .

Treatment of Skin Diseases

Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases like cancer or psoriasis .

Antimicrobial Agents

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Synthesis of Complex Benzofuran Derivatives

The unique structural features of benzofuran make it a privileged structure in the field of drug discovery . Novel methods for constructing benzofuran rings have been discovered, which are conducive to the construction of complex benzofuran ring systems .

Development of Anticancer Agents

A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .

Mechanism of Action

While the specific mechanism of action for “N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide” is not available, benzofuran compounds in general have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

Benzofuran derivatives have attracted attention due to their diverse biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Future research may focus on the synthesis of new benzofuran derivatives, studying their biological activities, and developing them into effective therapeutic drugs .

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO6/c1-22(26,18-11-13-6-3-4-8-16(13)28-18)12-23-20(24)15-10-14-7-5-9-17(27-2)19(14)29-21(15)25/h3-11,26H,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQNJMVYGMJIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O)(C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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